N-cyclopentyl-6-(1H-pyrazol-1-yl)pyrimidin-4-amine
Description
N-cyclopentyl-6-(1H-pyrazol-1-yl)pyrimidin-4-amine is a heterocyclic compound that features a pyrimidine ring substituted with a pyrazolyl group and a cyclopentyl group
Properties
Molecular Formula |
C12H15N5 |
|---|---|
Molecular Weight |
229.28 g/mol |
IUPAC Name |
N-cyclopentyl-6-pyrazol-1-ylpyrimidin-4-amine |
InChI |
InChI=1S/C12H15N5/c1-2-5-10(4-1)16-11-8-12(14-9-13-11)17-7-3-6-15-17/h3,6-10H,1-2,4-5H2,(H,13,14,16) |
InChI Key |
AIPXMHJZNHVZEG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC2=CC(=NC=N2)N3C=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-6-(1H-pyrazol-1-yl)pyrimidin-4-amine typically involves the condensation of hydrazinopyrimidines with appropriate ketones or aldehydes. For instance, the condensation of hydrazinopyrimidines with acetylacetone can yield the target pyrazolylpyrimidine derivatives . Another method involves the reaction of hydrazinopyrimidines with 1,1,3,3-tetramethoxypropane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-6-(1H-pyrazol-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:
Nucleophilic substitution: The pyrimidine ring can participate in nucleophilic substitution reactions, which are facilitated by the electron-deficient nature of the ring.
Cross-coupling reactions: The compound can undergo cross-coupling reactions with various aryl or alkyl halides.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Cross-coupling reactions: These reactions often use palladium catalysts, such as Pd(PPh3)4, in the presence of bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3).
Major Products
The major products of these reactions depend on the specific reagents used. For example, nucleophilic substitution with an amine would yield an aminopyrimidine derivative, while cross-coupling with an aryl halide would produce an aryl-substituted pyrimidine .
Scientific Research Applications
N-cyclopentyl-6-(1H-pyrazol-1-yl)pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a kinase inhibitor, particularly targeting cyclin-dependent kinases (CDKs) and other protein kinases involved in cancer.
Coordination Chemistry: It serves as a ligand in the synthesis of coordination compounds with transition metals, which can have applications in catalysis and materials science.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of N-cyclopentyl-6-(1H-pyrazol-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the ATP-binding site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways involved in cell proliferation and survival . This inhibition can lead to the induction of apoptosis in cancer cells and the suppression of tumor growth .
Comparison with Similar Compounds
Similar Compounds
2-(1H-pyrazol-1-yl)pyridine: Another pyrazolyl-substituted heterocycle with applications in coordination chemistry.
4-(1H-pyrazol-1-yl)-2-(pyridin-2-yl)pyrimidine: A similar compound with a pyridine substituent, used as a ligand in coordination chemistry.
N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine: A compound with dual pyrazolyl substitution, investigated for its kinase inhibitory activity.
Uniqueness
N-cyclopentyl-6-(1H-pyrazol-1-yl)pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new therapeutic agents and functional materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
